3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid
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Overview
Description
3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid is a compound that combines an imidazole derivative with phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile typically involves the reaction of 2-ethyl-4-methylimidazole with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Uniqueness
Compared to similar compounds, 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile is unique due to its combination of an imidazole ring with a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be suitable .
Properties
CAS No. |
90819-69-5 |
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Molecular Formula |
C9H16N3O4P |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid |
InChI |
InChI=1S/C9H13N3.H3O4P/c1-3-9-11-8(2)7-12(9)6-4-5-10;1-5(2,3)4/h7H,3-4,6H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
GWGFPODXLBDJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1CCC#N)C.OP(=O)(O)O |
Origin of Product |
United States |
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